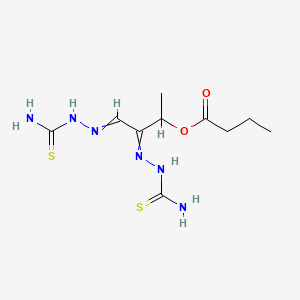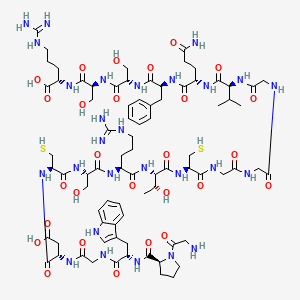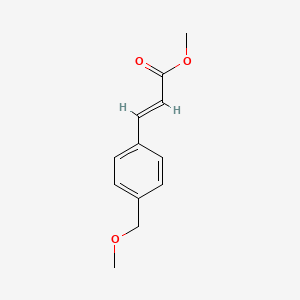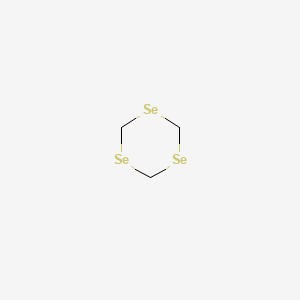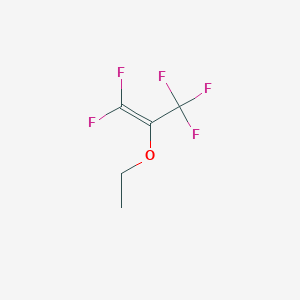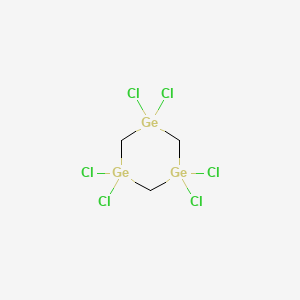
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane is a chemical compound characterized by the presence of six chlorine atoms and three germanium atoms arranged in a unique structure
Métodos De Preparación
The synthesis of 1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane typically involves the reaction of germanium tetrachloride with a suitable reducing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of specialized materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1,1,3,3,5,5-Hexachloro-1,3,5-trigerminane can be compared with other similar compounds, such as:
1,1,3,3,5,5-Hexachloro-1,3,5-trisilacyclohexane: This compound contains silicon atoms instead of germanium atoms.
1,1,1,3,5,5-Hexachloropentane: This compound has a different carbon backbone structure.
1,1,1,3,3,3-Hexachloropropane: This compound has a simpler structure with fewer carbon atoms.
The uniqueness of this compound lies in its specific arrangement of chlorine and germanium atoms, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
1077-33-4 |
|---|---|
Fórmula molecular |
C3H6Cl6Ge3 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
1,1,3,3,5,5-hexachloro-1,3,5-trigerminane |
InChI |
InChI=1S/C3H6Cl6Ge3/c4-10(5)1-11(6,7)3-12(8,9)2-10/h1-3H2 |
Clave InChI |
UVZBUHFPVKOIIX-UHFFFAOYSA-N |
SMILES canónico |
C1[Ge](C[Ge](C[Ge]1(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
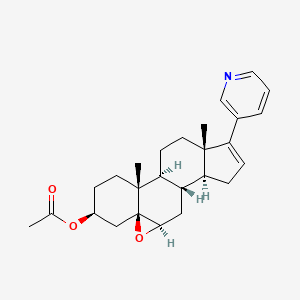
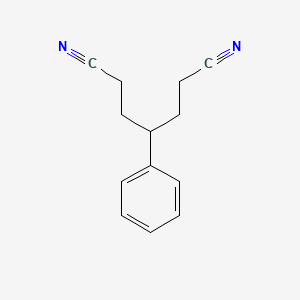

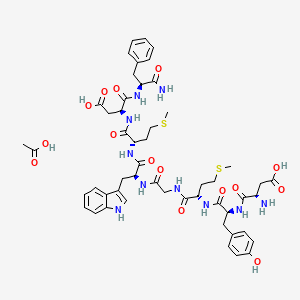
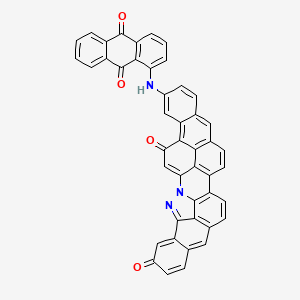
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
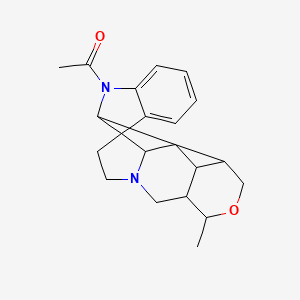
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
